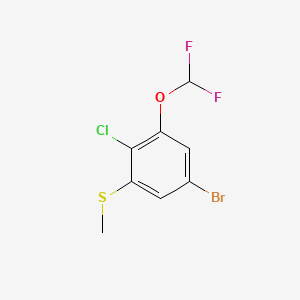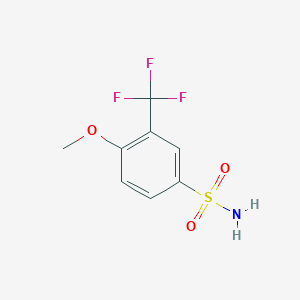
4-(4-Ethylphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)butanal is an organic compound characterized by a butanal group attached to a 4-ethylphenyl group. This compound is part of the aldehyde family, which is known for its distinct carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. Aldehydes are widely used in various industries, including perfumery, flavoring, and pharmaceuticals, due to their reactive nature and pleasant aromas.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a Grignard reaction with butanal to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(4-Ethylphenyl)butanoic acid. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 4-(4-Ethylphenyl)butanoic acid
Reduction: 4-(4-Ethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-(4-Ethylphenyl)butanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and antioxidant effects .
Comparison with Similar Compounds
4-(4-Ethylphenyl)butanal can be compared with other similar compounds, such as:
4-(4-Methylphenyl)butanal: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and properties due to the difference in alkyl group size.
4-(4-Propylphenyl)butanal: Similar structure but with a propyl group instead of an ethyl group. The longer alkyl chain may affect its physical and chemical properties.
4-(4-Isopropylphenyl)butanal: Similar structure but with an isopropyl group.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(4-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-10H,2-5H2,1H3 |
InChI Key |
XMDJDTZOSAXKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)


